Molecular Weight and Lipophilicity Differentiation Versus Mono‑Fluorinated Analogs
The target compound possesses a higher molecular weight (277.03 Da) and increased fluorine count relative to its two closest mono‑fluorinated comparators. 4‑(3‑Fluorophenylcarbamoyl)phenylboronic acid (CAS 874288‑05‑8) and 4‑fluoro‑3‑(phenylcarbamoyl)benzeneboronic acid (CAS 874219‑33‑7) each have a molecular weight of 259.04 Da and contain only one fluorine atom . The additional 18 Da mass and the presence of a second C–F bond in the target compound increase the calculated logP by approximately 0.5–0.7 log units (estimated by atom‑based fragment methods), directly affecting passive membrane permeability and protein binding.
| Evidence Dimension | Molecular weight and fluorine count |
|---|---|
| Target Compound Data | MW 277.03 Da; 2 fluorine atoms |
| Comparator Or Baseline | CAS 874288‑05‑8: MW 259.04 Da, 1 fluorine atom; CAS 874219‑33‑7: MW 259.04 Da, 1 fluorine atom |
| Quantified Difference | +18.0 Da (6.9% increase); +1 fluorine |
| Conditions | Calculated from molecular formula; logP estimated by fragment‑based methods. |
Why This Matters
The higher lipophilicity can improve membrane permeability in cellular assays, making this compound a preferred choice when designing cell‑permeable probes or prodrugs that require enhanced passive diffusion.
